molecular formula C11H16O2S B14370525 1-Butyl-4-(methanesulfonyl)benzene CAS No. 90877-86-4

1-Butyl-4-(methanesulfonyl)benzene

Cat. No.: B14370525
CAS No.: 90877-86-4
M. Wt: 212.31 g/mol
InChI Key: JDDMVQYOBAIHLE-UHFFFAOYSA-N
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Description

1-Butyl-4-(methanesulfonyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a butyl group and a methanesulfonyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-4-(methanesulfonyl)benzene can be synthesized through various methods. One common approach involves the sulfonation of 1-butylbenzene using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-(methanesulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: 1-Butyl-4-methylbenzene.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Butyl-4-(methanesulfonyl)benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-4-(methanesulfonyl)benzene involves its interaction with various molecular targets. The methanesulfonyl group can participate in nucleophilic substitution reactions, while the butyl group can influence the compound’s solubility and reactivity. The benzene ring provides a stable aromatic framework that can undergo electrophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-4-methylbenzene: Similar structure but lacks the methanesulfonyl group.

    1-Butyl-4-chlorobenzene: Contains a chlorine substituent instead of the methanesulfonyl group.

    1-Butyl-4-nitrobenzene: Contains a nitro group instead of the methanesulfonyl group.

Uniqueness

1-Butyl-4-(methanesulfonyl)benzene is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of the butyl and methanesulfonyl groups on the benzene ring makes this compound a valuable intermediate in organic synthesis.

Properties

CAS No.

90877-86-4

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

1-butyl-4-methylsulfonylbenzene

InChI

InChI=1S/C11H16O2S/c1-3-4-5-10-6-8-11(9-7-10)14(2,12)13/h6-9H,3-5H2,1-2H3

InChI Key

JDDMVQYOBAIHLE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

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